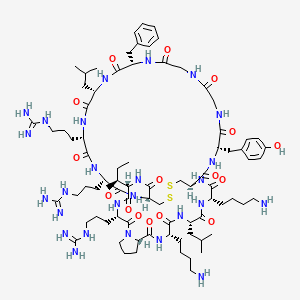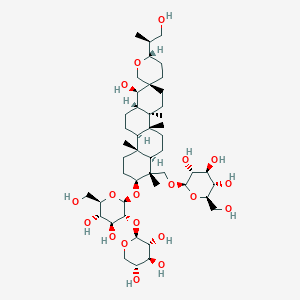
Npp1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Npp1-IN-2 is a compound that acts as an inhibitor of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). NPP1 is an enzyme that plays a crucial role in various biological processes, including bone mineralization, soft-tissue calcification, insulin receptor signaling, cancer cell proliferation, and immune modulation
Méthodes De Préparation
The synthesis of Npp1-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Npp1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Npp1-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of NPP1 and its effects on various biochemical pathways. In biology, this compound is employed to investigate the role of NPP1 in cellular processes such as bone mineralization and immune modulation. In medicine, this compound is explored for its potential therapeutic applications in conditions like cancer, diabetes, and calcification disorders. Additionally, this compound is used in industry for the development of novel drugs and therapeutic agents .
Mécanisme D'action
Npp1-IN-2 exerts its effects by inhibiting the activity of NPP1. NPP1 is a metalloenzyme that hydrolyzes a wide range of phosphodiester bonds in nucleoside triphosphates, dinucleotides, and nucleotide sugars. By inhibiting NPP1, this compound prevents the hydrolysis of these substrates, thereby modulating various biological processes. The molecular targets and pathways involved in the mechanism of action of this compound include the regulation of extracellular nucleotide levels, bone mineralization, and immune responses .
Comparaison Avec Des Composés Similaires
Npp1-IN-2 is unique compared to other similar compounds due to its specific inhibition of NPP1. Similar compounds include adenosine 5’-α,β-methylene-γ-thiotriphosphate, polysulfonates, polysaccharides, polyoxometalates, and small heterocyclic compounds. Among these, the polyoxometalate [TiW11CoO40]8− (PSB-POM141) is the most potent and selective NPP1 inhibitor described to date . This compound stands out due to its specific structure and mechanism of action, making it a valuable tool in scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C22H22N4OS |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C22H22N4OS/c28-22(24-20-8-7-18-3-1-2-4-19(18)15-20)25-23-16-17-5-9-21(10-6-17)26-11-13-27-14-12-26/h1-10,15-16H,11-14H2,(H2,24,25,28)/b23-16+ |
Clé InChI |
CSNQUDZUDDANPP-XQNSMLJCSA-N |
SMILES isomérique |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)





![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)
![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)

